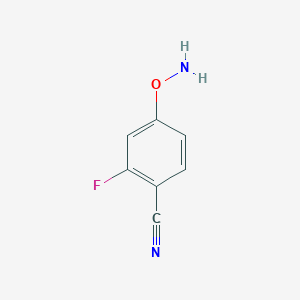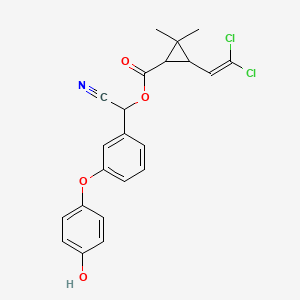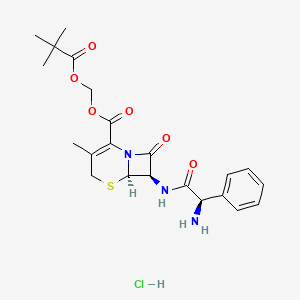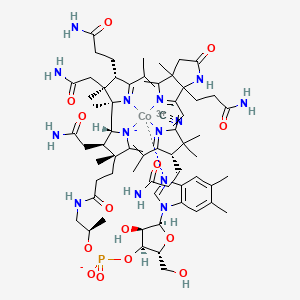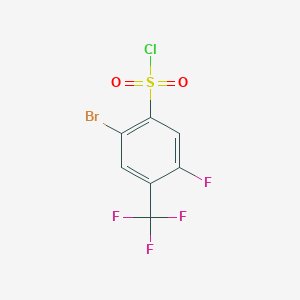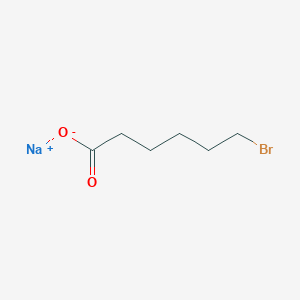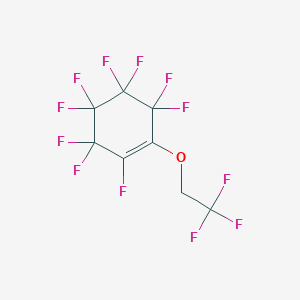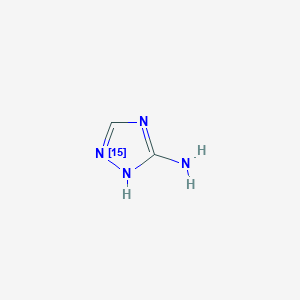
Amitrole 15N 100 microg/mL in Methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amitrole 15N 100 micrograms per milliliter in methanol is a specialized chemical compound used primarily in environmental analysis and testing. . The 15N isotope labeling of amitrole allows for precise analytical measurements, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Amitrole can be synthesized through various synthetic routes. One common method involves the reaction of cyanamide with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions typically include heating the reactants in an aqueous solution . The 15N isotope labeling is achieved by using 15N-labeled cyanamide in the synthesis process.
Industrial Production Methods
Industrial production of amitrole involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process includes purification steps to ensure the high purity of the final product. The compound is then dissolved in methanol to achieve the desired concentration of 100 micrograms per milliliter .
化学反应分析
Types of Reactions
Amitrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Amitrole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of amitrole can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the amino group with other functional groups using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amitrole can lead to the formation of triazole derivatives, while substitution reactions can produce various substituted triazoles .
科学研究应用
Amitrole 15N 100 micrograms per milliliter in methanol has numerous scientific research applications:
Environmental Analysis: Used for trace level determination of amitrole in surface and ground water, ensuring compliance with regulatory limits.
Chemistry: Utilized in studying reaction mechanisms and kinetics due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of amitrole in biological systems.
Medicine: Investigated for its potential use as a therapeutic agent due to its antibacterial properties.
作用机制
Amitrole exerts its effects by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition disrupts the metabolic pathways, leading to the herbicidal and antibacterial properties of amitrole . The 15N labeling allows for detailed studies of these mechanisms at the molecular level.
相似化合物的比较
Similar Compounds
Amitrole (non-labeled): The non-labeled version of amitrole has similar properties but lacks the precision in analytical measurements provided by the 15N labeling.
3-Amino-1,2,4-triazole: Another triazole compound with similar herbicidal properties but different applications in research.
Uniqueness
The uniqueness of Amitrole 15N 100 micrograms per milliliter in methanol lies in its isotope labeling, which enhances its utility in precise analytical measurements and research applications. This labeling allows for more accurate tracing and quantification in various scientific studies .
属性
分子式 |
C2H4N4 |
|---|---|
分子量 |
85.07 g/mol |
IUPAC 名称 |
(215N)1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i5+1 |
InChI 键 |
KLSJWNVTNUYHDU-HOSYLAQJSA-N |
手性 SMILES |
C1=[15N]NC(=N1)N |
规范 SMILES |
C1=NNC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


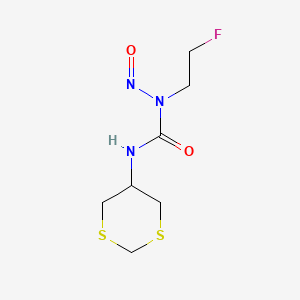

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
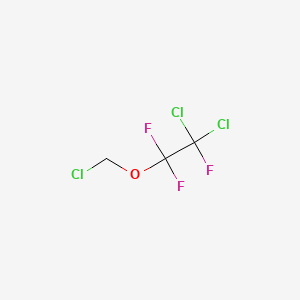
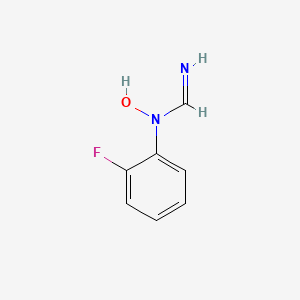
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

